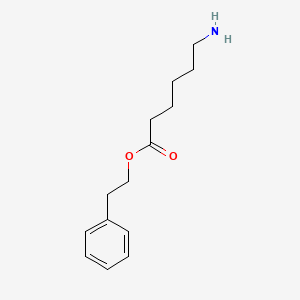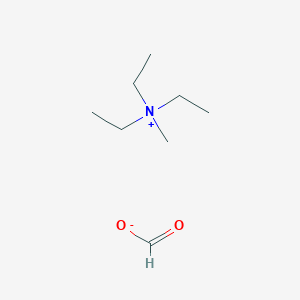
Hexanoic acid, 6-amino-, 2-phenylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanoic acid, 6-amino-, 2-phenylethyl ester is an organic compound with a complex structure that combines the properties of an ester and an amino acid derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexanoic acid, 6-amino-, 2-phenylethyl ester typically involves the esterification of hexanoic acid with 2-phenylethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The amino group is introduced through a subsequent reaction, often involving the use of an amino-protecting group to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Hexanoic acid, 6-amino-, 2-phenylethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield hexanoic acid and 2-phenylethanol.
Aminolysis: The ester can react with amines to form amides.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Aminolysis: Amines such as ammonia or primary amines are used.
Reduction: Lithium aluminum hydride is a common reducing agent.
Major Products Formed
Hydrolysis: Hexanoic acid and 2-phenylethanol.
Aminolysis: Corresponding amides.
Reduction: Alcohol derivatives.
Applications De Recherche Scientifique
Hexanoic acid, 6-amino-, 2-phenylethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Hexanoic acid, 6-amino-, 2-phenylethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active components that interact with biological pathways. The amino group may also play a role in binding to specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexanoic acid, 2-phenylethyl ester: Similar ester structure but lacks the amino group.
6-Aminohexanoic acid: Contains the amino group but lacks the ester functionality.
Phenylethyl caproate: Another ester with a similar structure but different functional groups.
Uniqueness
Hexanoic acid, 6-amino-, 2-phenylethyl ester is unique due to the presence of both an ester and an amino group in its structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
161032-21-9 |
|---|---|
Formule moléculaire |
C14H21NO2 |
Poids moléculaire |
235.32 g/mol |
Nom IUPAC |
2-phenylethyl 6-aminohexanoate |
InChI |
InChI=1S/C14H21NO2/c15-11-6-2-5-9-14(16)17-12-10-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12,15H2 |
Clé InChI |
IVWAPUXUZLXCOK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCOC(=O)CCCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3'-Methylenebis[1-(trimethylsilyl)-1H-indole]](/img/structure/B14266022.png)

![Bis[(4-nitrophenyl)methyl] ethanedioate](/img/structure/B14266035.png)


![2-[4-(2-Ethylbutyl)phenoxy]-N-propoxyethan-1-amine](/img/structure/B14266046.png)


![3-Methyl-1-propyl-2-oxa-6,10-dithiaspiro[4.5]decan-1-ol](/img/structure/B14266079.png)


![2,2'-[1,2-Phenylenebis(methylenesulfanediyl)]diacetic acid](/img/structure/B14266091.png)

![3-[(tert-Butoxycarbonyl)sulfanyl]propanoic acid](/img/structure/B14266094.png)
